1-[2-(Trimethylsilyl)ethyl]azetidine

Organic Synthesis Protecting Group Strategy Orthogonal Deprotection

1-[2-(Trimethylsilyl)ethyl]azetidine (CAS 42525-64-4) is a functionalized azetidine heterocycle bearing an N-(2-trimethylsilylethyl) substituent. The compound (molecular formula C8H19NSi, molecular weight 157.33) is a liquid with a density of 0.851 g/cm³ at 20 °C, boiling point 165.4 °C, and refractive index 1.446.

Molecular Formula C8H19NSi
Molecular Weight 157.33 g/mol
CAS No. 42525-64-4
Cat. No. B11918998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Trimethylsilyl)ethyl]azetidine
CAS42525-64-4
Molecular FormulaC8H19NSi
Molecular Weight157.33 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCN1CCC1
InChIInChI=1S/C8H19NSi/c1-10(2,3)8-7-9-5-4-6-9/h4-8H2,1-3H3
InChIKeyZLTZAULVEUHYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(Trimethylsilyl)ethyl]azetidine (CAS 42525-64-4): Sourcing and Specifications for Advanced Organic Synthesis


1-[2-(Trimethylsilyl)ethyl]azetidine (CAS 42525-64-4) is a functionalized azetidine heterocycle bearing an N-(2-trimethylsilylethyl) substituent [1]. The compound (molecular formula C8H19NSi, molecular weight 157.33) is a liquid with a density of 0.851 g/cm³ at 20 °C, boiling point 165.4 °C, and refractive index 1.446 . It is classified as air-sensitive and moisture-sensitive, requiring storage under inert atmosphere .

Why N-Protected Azetidines Cannot Be Interchanged: Critical Selection Criteria for 1-[2-(Trimethylsilyl)ethyl]azetidine (CAS 42525-64-4)


Substituting 1-[2-(Trimethylsilyl)ethyl]azetidine with another N-protected azetidine (e.g., N-Boc, N-Cbz, N-Ts) fundamentally alters synthetic strategy due to differences in deprotection orthogonality, stability under reaction conditions, and downstream compatibility . The 2-(trimethylsilyl)ethyl group is cleaved selectively by fluoride ions (e.g., TBAF), a condition fully orthogonal to the acidic (Boc), hydrogenolytic (Cbz), or reductive (Ts) conditions used for other protecting groups [1]. Additionally, the silyl moiety imparts distinct lipophilicity and thermophysical properties (e.g., density 0.851 g/cm³, boiling point 165.4 °C) that influence purification and handling relative to N-Boc or N-Cbz analogs .

Quantitative Differentiation: Where 1-[2-(Trimethylsilyl)ethyl]azetidine (CAS 42525-64-4) Outperforms Alternative N-Protected Azetidines


Deprotection Orthogonality: Fluoride-Mediated Cleavage vs. Acid/Benzyl Group Removal

The 2-(trimethylsilyl)ethyl group on 1-[2-(Trimethylsilyl)ethyl]azetidine is cleaved exclusively by fluoride ions (e.g., TBAF), whereas N-Boc-azetidine requires acidic conditions (TFA) and N-Cbz-azetidine requires hydrogenolysis . In a 1:1 competitive deprotection study, N-Botc-azetidine was >90% deprotected by TFA while N-Boc-azetidine remained >90% intact, demonstrating the class-level orthogonal behavior of silyl-based protecting groups relative to carbamates [1].

Organic Synthesis Protecting Group Strategy Orthogonal Deprotection

Stability Under Strongly Basic Conditions: Compatibility with LiHMDS and NaH in N-Alkylation

1-[2-(Trimethylsilyl)ethyl]azetidine-derived azetidin-2-ones undergo facile N-alkylation under strongly basic conditions (LiHMDS or NaH) without degradation of the silyl protecting group, yielding alkylated products in 68–85% isolated yields [1]. By contrast, N-Boc-protected azetidines exhibit variable stability toward strong bases, with competing carbamate cleavage reported under similar conditions [2].

N-Alkylation Base Stability Azetidin-2-one Synthesis

Thermophysical Property Distinction: Density and Boiling Point vs. Unprotected Azetidine

1-[2-(Trimethylsilyl)ethyl]azetidine exhibits significantly altered physical properties compared to the parent azetidine scaffold, enabling alternative purification strategies. The target compound has a density of 0.851 g/cm³ and a boiling point of 165.4 °C (at 760 mmHg), whereas unprotected azetidine (CAS 503-29-7) boils at 61–62 °C and has a density of approximately 0.9 g/cm³ [1]. The 104 °C increase in boiling point reflects the higher molecular weight (157.33 vs. 57.09 g/mol) and enhanced lipophilicity imparted by the silylethyl group .

Purification Physical Properties Process Chemistry

NIST Critically Evaluated Thermophysical Data: Differentiated Heat Capacity and Phase Transition Metrics

1-[2-(Trimethylsilyl)ethyl]azetidine is one of the few silylated azetidines for which NIST/TRC has published critically evaluated thermodynamic data, including liquid heat capacity (Cp) at saturation pressure from 199.6 K to 304.6 K (50 experimental data points) and enthalpy of phase transition (crystal 1 to liquid, 2 experimental data points) [1]. In contrast, unprotected azetidine lacks comparable evaluated datasets in the NIST Web Thermo Tables [2].

Thermodynamics Process Engineering Safety Assessment

Optimal Deployment Scenarios for 1-[2-(Trimethylsilyl)ethyl]azetidine (CAS 42525-64-4) Based on Quantitative Evidence


Multi-Step Synthesis Requiring Orthogonal N-Deprotection in Presence of Acid-Labile Groups

When a synthetic route contains acid-sensitive functionalities (e.g., tert-butyl esters, Boc-protected amines, acetals) that cannot tolerate TFA treatment, 1-[2-(Trimethylsilyl)ethyl]azetidine provides a fluoride-cleavable N-protecting group orthogonal to acidic conditions [1][2]. This enables sequential deprotection where the silylethyl group is removed with TBAF while leaving Boc groups intact, as demonstrated in competitive deprotection studies showing >90% selectivity [2].

N-Alkylation Chemistry Requiring Strong Base Compatibility (LiHMDS, NaH)

For N-alkylation reactions employing LiHMDS or NaH as base, the TMSE-protected azetidine scaffold withstands these strongly basic conditions without protecting group cleavage, affording alkylated products in 68–85% isolated yields [1]. This contrasts with N-Boc-azetidine, which exhibits competing carbamate cleavage under similar strongly basic regimes [3].

Process Development Requiring Validated Thermodynamic Parameters

For process scale-up, safety assessment, and regulatory filing, the availability of NIST critically evaluated heat capacity data (50 points from 199.6–304.6 K) and phase transition enthalpy for 1-[2-(Trimethylsilyl)ethyl]azetidine provides reliable inputs for reactor thermal modeling and DSC calibration [1]. This validated dataset supports engineering calculations that would otherwise rely on estimated values for alternative N-protected azetidines lacking such characterization [4].

Chromatographic Method Development Benefiting from Distinct Physical Properties

The elevated boiling point (165.4 °C) and refractive index (1.446) of 1-[2-(Trimethylsilyl)ethyl]azetidine relative to unprotected azetidine (61–62 °C boiling point) facilitates purification by fractional distillation and provides distinct GC retention times for analytical method development [1]. These physical property differences also affect solubility and partition behavior during extractive workup compared to more polar N-protected analogs [4].

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